1,1'-Biphenyl, 3,4-difluoro-4'-propyl-
Overview
Description
1,1’-Biphenyl, 3,4-difluoro-4’-propyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with fluorine atoms substituted at the 3 and 4 positions on one ring and a propyl group at the 4’ position on the other ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3,4-difluoro-4’-propyl- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,4-difluorobromobenzene with 4-propylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 3,4-difluoro-4’-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3,4-difluoro-4’-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), organic solvents (toluene, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride), inert atmosphere (nitrogen or argon).
Major Products Formed
Substitution: Amino or thiol-substituted biphenyl derivatives.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced biphenyl derivatives with altered substituents.
Scientific Research Applications
1,1’-Biphenyl, 3,4-difluoro-4’-propyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3,4-difluoro-4’-propyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its fluorine substituents can enhance binding affinity to certain proteins, while the propyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate cellular signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4,4’-difluoro-: Similar structure but with fluorine atoms at the 4 and 4’ positions.
1,1’-Biphenyl, 3,4,5-trifluoro-: Contains an additional fluorine atom at the 5 position.
1,1’-Biphenyl, 4-propyl-: Lacks the fluorine substituents.
Uniqueness
1,1’-Biphenyl, 3,4-difluoro-4’-propyl- is unique due to the specific positioning of the fluorine atoms and the propyl group. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The combination of fluorine and propyl substituents makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
1,2-difluoro-4-(4-propylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWIAHIWUXKPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628738 | |
Record name | 3,4-Difluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118164-49-1 | |
Record name | 3,4-Difluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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